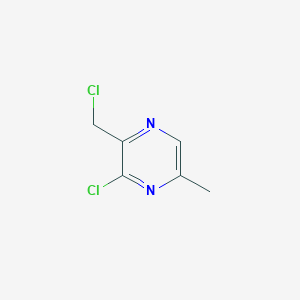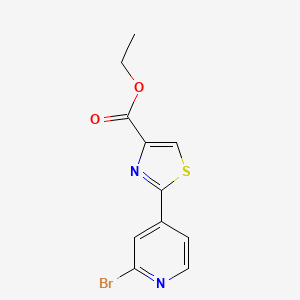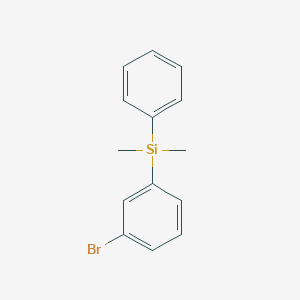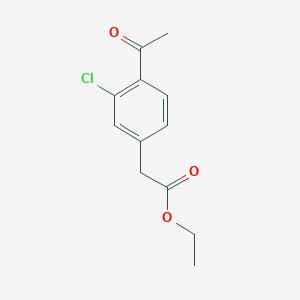
(6Z,15Z)-6,15-Heneicosadien-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z,15Z)-6,15-Heneicosadien-11-ol is a chemical compound with the molecular formula C21H40O and a molecular weight of 308.6 g/mol . It is an intermediate used in the synthesis of lipid molecules . The compound is characterized by its two double bonds at the 6th and 15th positions in the Z-configuration and a hydroxyl group at the 11th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,15Z)-6,15-Heneicosadien-11-ol typically involves the use of long-chain fatty acids as starting materials. The synthetic route may include steps such as selective hydrogenation, hydroxylation, and isomerization to achieve the desired configuration and functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize advanced technologies for efficient synthesis. These methods often include continuous flow reactors, high-pressure hydrogenation units, and automated purification systems to produce the compound in bulk quantities with consistent quality.
化学反应分析
Types of Reactions
(6Z,15Z)-6,15-Heneicosadien-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives. These products can be further utilized in the synthesis of complex lipid molecules and other bioactive compounds .
科学研究应用
(6Z,15Z)-6,15-Heneicosadien-11-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of lipid molecules and other complex organic compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a bioactive molecule.
Industry: It is utilized in the production of specialized lipids and other industrial chemicals.
作用机制
The mechanism of action of (6Z,15Z)-6,15-Heneicosadien-11-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as lipid metabolism and signal transduction . Its effects on these pathways are being studied to understand its potential therapeutic benefits and applications .
相似化合物的比较
Similar Compounds
6,15-Eicosadienoic acid, 20-hydroxy-, (6Z,15Z): This compound shares a similar structure with (6Z,15Z)-6,15-Heneicosadien-11-ol but has an additional hydroxyl group at the 20th position.
Heneicosapentaenoic acid ethyl ester: This compound has multiple double bonds and is used in lipid research.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which make it a valuable intermediate in lipid synthesis.
属性
分子式 |
C21H40O |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
henicosa-6,15-dien-11-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3 |
InChI 键 |
PAVUIKZTXRJCOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
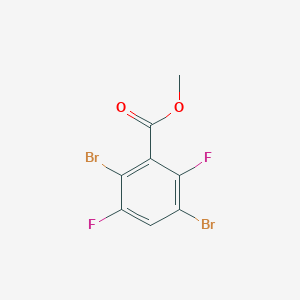
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
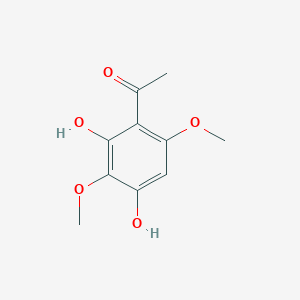
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
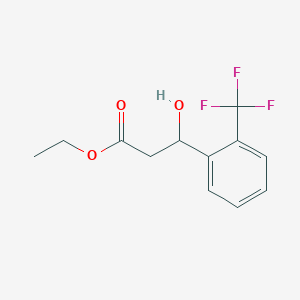
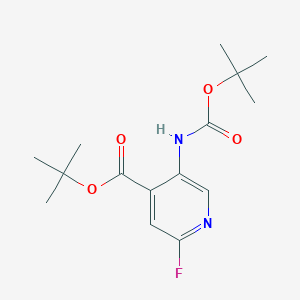
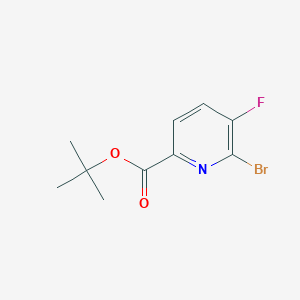
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)
